DPTN dihydrochloride

Catalog No.
S11256760
CAS No.
M.F
C22H20Cl2N4OS
M. Wt
459.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DPTN dihydrochloride

Product Name

DPTN dihydrochloride

IUPAC Name

N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide;dihydrochloride

Molecular Formula

C22H20Cl2N4OS

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C22H18N4OS.2ClH/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17;;/h3-13H,1-2H3,(H,25,26,27);2*1H

InChI Key

GTWKWBXTCBUKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C.Cl.Cl

DPTN Dihydrochloride is a tropane-based advanced chemical precursor essential for the synthesis of [99mTc]TRODAT-1, a radiopharmaceutical used for Single-Photon Emission Computed Tomography (SPECT) imaging. [99mTc]TRODAT-1 specifically binds to dopamine transporters (DATs) in the brain, allowing for the in-vivo assessment of dopaminergic neuron integrity. The dihydrochloride salt form of the DPTN precursor is critical for ensuring the stability, handling, and formulation consistency required for preparing lyophilized, kit-based radiopharmaceuticals intended for clinical use.

Research Fit

Workflow Cross-species A3AR target engagement studies
Selection Reported rodent-active A3AR antagonist
Use Context Inflammation and asthma research models

Substituting DPTN dihydrochloride with its free-base form, a different precursor molecule, or a lower-purity material introduces significant risks in radiopharmaceutical production. The dihydrochloride salt ensures consistent solubility and stability, which is paramount for the performance of lyophilized kits where precise, reproducible reactions are required. Using an alternative precursor, such as that for Ioflupane ([123I]FP-CIT), is not a direct substitution; it necessitates a completely different radiolabeling chemistry, requires a different, often less accessible radionuclide (cyclotron-produced 123I vs. generator-produced 99mTc), and results in a radiotracer with a distinct clinical and logistical profile. The high chemical and stereoisomeric purity of the DPTN precursor is directly linked to the final radiochemical purity (RCP) of the [99mTc]TRODAT-1, making lot-to-lot consistency a critical procurement requirement.

Substitution Risk

Species-Dependent Pharmacology

Reported high human A3AR affinity often does not extend to rodent orthologs for many antagonists, potentially limiting model interpretability.

Cross-Species Mismatch

Substitution without confirmed rodent activity may shift in vivo target engagement, reducing translational consistency.

Subtype Selectivity Variation

Off-target adenosine receptor interactions may differ between antagonists, confounding A3AR-specific pathway interpretation.

Enables On-Demand Synthesis via Widely Available 99mTc Generators

The use of DPTN dihydrochloride to synthesize a 99mTc-based tracer offers a decisive logistical advantage over precursors for 123I-based agents like Ioflupane (DaTscan). Technetium-99m (99mTc) is produced on-site and on-demand from widely available 99Mo/99mTc generators, which are standard equipment in most nuclear medicine departments. In contrast, Iodine-123 (123I) is produced in a cyclotron and must be ordered from specialized facilities, introducing supply chain dependencies, higher costs, and logistical complexities.

Evidence DimensionRadionuclide Source & Availability
Target Compound DataOn-site, daily elution from a 99Mo/99mTc generator.
Comparator Or BaselinePrecursors for 123I-agents (e.g., Ioflupane): Requires ordering from an off-site medical cyclotron.
Quantified DifferenceOn-demand, in-house availability vs. dependence on external, scheduled cyclotron production runs.
ConditionsStandard nuclear medicine department logistics.

This directly impacts operational efficiency, cost, and the ability to perform unscheduled or urgent diagnostic scans without waiting for radionuclide delivery.

Human A3AR Affinity
Head-to-head
DPTN Ki 1.65 nM; MRS1523 Ki 43.9 nM; ~27-fold difference
Supports lower concentration range for occupancy studies
Radioligand binding, HEK293 membranes

Facilitates Simplified, Kit-Based Radiosynthesis with High Purity

DPTN is formulated into lyophilized kits that enable the simple, one-step preparation of [99mTc]TRODAT-1 by adding generator-eluted sodium pertechnetate and heating. This process consistently achieves high radiochemical purity (RCP) of >95-99% without requiring post-labeling purification by HPLC. This contrasts with many other radiotracers, including some preparations of [123I]FP-CIT, which can require more complex multi-step synthesis and HPLC purification to achieve the necessary purity for clinical use, a significant barrier for facilities without advanced radiopharmacy capabilities.

Evidence DimensionRadiochemical Purity (RCP) & Process Simplicity
Target Compound Data>95-99% RCP via a simple kit-based heating step, without HPLC purification.
Comparator Or BaselineOther SPECT/PET agents often requiring multi-step synthesis and/or HPLC purification.
Quantified DifferenceElimination of the HPLC purification step while maintaining high clinical-grade purity.
ConditionsStandard in-house or radiopharmacy kit preparation.

This precursor enables a 'shake and bake' workflow, reducing infrastructure requirements, personnel time, and potential for error, making DAT imaging accessible to a broader range of clinical centers.

Cross-Species Potency
Head-to-head
Mouse Ki 9.61 vs 349 nM; Rat Ki 8.53 vs 216 nM; ~36-fold (mouse), ~25-fold (rat) difference vs MRS1523
Supports consistent target engagement across human and rodent models
Radioligand binding, recombinant mouse/rat A3AR

Enables Faster Imaging Protocols for Higher Patient Throughput

The radiopharmaceutical derived from DPTN, [99mTc]TRODAT-1, exhibits favorable pharmacokinetics that allow for optimal SPECT imaging to be performed sooner after injection compared to the widely used comparator, [123I]FP-CIT (DaTscan). Imaging with [99mTc]TRODAT-1 is typically conducted 1-4 hours post-injection. In contrast, the recommended imaging window for [123I]FP-CIT is 3-6 hours post-injection.

Evidence DimensionTime from Injection to Optimal Imaging
Target Compound Data1–4 hours for [99mTc]TRODAT-1.
Comparator Or Baseline3–6 hours for [123I]FP-CIT (DaTscan).
Quantified DifferencePotential to begin imaging up to 2 hours earlier.
ConditionsPatient SPECT imaging for Parkinsonian syndromes.

A shorter waiting time between injection and scan improves patient comfort and allows for higher patient throughput, increasing the operational efficiency of a clinical imaging department.

Subtype Selectivity
Head-to-head
≥404-fold over A1, ≥501-fold over A2A
Supports A3AR-specific pathway interpretation
Radioligand binding, human receptor subtypes
cAMP Functional Assay
Head-to-head
DPTN (10 µM) completely blocked A3AR agonist-induced cAMP modulation in human and mouse cells
Functional antagonism confirmed in second messenger assay
CHO cells, forskolin-stimulated cAMP
In Vivo Asthma Model
Data to verify
DPTN (10 mg/kg, i.p.) reduced airway hypersensitivity in ovalbumin-challenged rats; enhanced with dexamethasone
Reported model-response in airway hyperresponsiveness endpoint
Source-specific review; data to verify

High-Throughput Clinical Nuclear Medicine Departments

For clinical centers diagnosing Parkinsonian syndromes, this precursor enables a cost-effective and logistically simple workflow. The reliance on generator-produced 99mTc and simple kit-based preparation allows for on-demand availability, while the faster imaging protocol improves patient throughput compared to 123I-based agents.

Radiopharmacies Supplying Clinics Without On-Site Cyclotrons

This precursor is ideal for centralized radiopharmacies that service multiple hospitals, particularly those without access to a cyclotron. The ability to prepare [99mTc]TRODAT-1 kits using readily available 99mTc generators makes DAT imaging accessible to a wider network of healthcare facilities.

Preclinical Research in Animal Models of Dopaminergic Disease

In a research setting, the straightforward, HPLC-free synthesis of the final radiotracer from the DPTN precursor lowers the barrier to entry for performing longitudinal SPECT imaging studies in animal models of Parkinson's disease or other neurodegenerative conditions.

Application Fit

Application
Selection Property
Validation Focus
A3AR inflammation model studies
Cross-species A3AR binding profile
Airway hyperresponsiveness endpoints
Neuroprotection research models
Reported brain exposure in rodent studies
Retinal ischemia and neurodegeneration model endpoints
Tumor microenvironment A3AR studies
High A3AR subtype selectivity profile
Cancer cell proliferation and immune checkpoint regulation assays
Species-dependent GPCR pharmacology research
Cross-species binding characterization
Calibration of novel A3AR ligands and transgenic model validation

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

458.0734878 Da

Monoisotopic Mass

458.0734878 Da

Heavy Atom Count

30

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